molecular formula C19H23FN4O2S B2371134 N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021075-56-8

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2371134
CAS RN: 1021075-56-8
M. Wt: 390.48
InChI Key: BAWLKOFQUGJPGI-UHFFFAOYSA-N
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Description

“N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C19H25FN4OS . It is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound is determined by its functional groups and their arrangement in the molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which consists of a carbonyl group (C=O) and an amine (NH2). The thioether group (-S-) is a sulfur atom connected to two carbon atoms .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and there is a continuous need for new and effective drugs. Researchers have designed and synthesized novel derivatives of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide. Among these derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Inhibition of Calcium Ion Influx

Certain 6-aryl-3(2H)-pyridazinone derivatives, including those substituted at position 5, have been synthesized. These compounds were found to inhibit calcium ion influx, a process crucial for platelet aggregation activation. Understanding their mechanism of action could have implications for cardiovascular health and platelet-related disorders .

Plant Growth Stimulation

A targeted synthesis of derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out. These synthesized compounds exhibited a pronounced stimulating effect on plant growth. While this application may seem unconventional, it highlights the compound’s diverse properties and potential beyond traditional drug development .

Further Development as Drug Candidates

The molecular interactions of the derivatized conjugates have been studied through docking simulations. These studies suggest that the compound’s structure is suitable for further development as drug candidates. Researchers are exploring modifications and optimization strategies to enhance its efficacy and safety profile .

Potential Anticancer Properties

Although not extensively studied, compounds with pyridazinone moieties have shown promise in other disease contexts. Researchers may investigate the compound’s potential as an anticancer agent due to its unique chemical structure and biological activity .

Pharmacokinetic and Toxicity Studies

To advance its development, researchers should conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Additionally, assessing its toxicity profile in relevant cell lines and animal models is crucial for safety evaluation .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities shown by similar compounds, it could be a promising candidate for further study .

properties

IUPAC Name

N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-12(2)24(13(3)4)18(25)11-27-17-9-8-16(22-23-17)21-19(26)14-6-5-7-15(20)10-14/h5-10,12-13H,11H2,1-4H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWLKOFQUGJPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

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